Enantiomer-Specific Bioactivity: D-Ala-OEt vs. L-Ala-OEt in Phosphonamidate Prodrug Potency
In a head-to-head comparison of stereoisomeric alanyl phosphonamidates, derivatives prepared from L-alanine ethyl ester stimulated Vγ9 Vδ2 T cells at lower concentrations than those derived from D-alanine ethyl ester, which required higher concentrations for comparable stimulation [1]. Both D- and L-derived diastereomers exhibited greater activity than the charged phosphoantigen HMBPP baseline [1].
| Evidence Dimension | T cell stimulation potency (concentration-dependent activity) |
|---|---|
| Target Compound Data | D-alanine ethyl ester-derived phosphonamidates: require higher concentrations than L-alanine-derived counterparts |
| Comparator Or Baseline | L-alanine ethyl ester-derived phosphonamidates: active at lower concentrations; HMBPP (baseline): lower activity than both D- and L-derived compounds |
| Quantified Difference | Approximately 2-fold difference between L-alanine phosphorus RP and SP isomers; D-alanine derivatives require higher concentrations than L-alanine derivatives (exact fold-difference not numerically reported in abstract) |
| Conditions | Vγ9 Vδ2 T cell stimulation assay; aryloxy phosphonamidate derivatives of butyrophilin 3A1 ligand |
Why This Matters
This demonstrates that D- versus L-configuration in the alanine ethyl ester scaffold yields measurably different biological outcomes, making enantiomeric purity a critical procurement specification for applications in chiral drug discovery.
- [1] Lentini NA, Hsiao CC, Crull GB, Wiemer AJ, Wiemer DF. Synthesis and Bioactivity of the Alanyl Phosphonamidate Stereoisomers Derived from a Butyrophilin Ligand. ACS Med Chem Lett. 2019;10(9):1284-1289. View Source
